9-Chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structure, which includes a chloro group, ethoxyphenyl and methoxyphenyl groups, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 9-Chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, typically starting with the preparation of the core benzoxazine structure. The synthetic route may include the following steps:
Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Ethoxyphenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using corresponding ethoxy and methoxy derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
9-Chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other benzoxazine derivatives with different substituents. Compared to these compounds, 9-Chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of chloro, ethoxyphenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties.
Similar Compounds
- 9-Chloro-5-(4-methoxyphenyl)-2-(3-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-5-(4-ethoxyphenyl)-2-(3-hydroxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-5-(4-ethoxyphenyl)-2-(3-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
9-chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23ClN2O3/c1-3-30-19-10-7-16(8-11-19)25-28-23(21-14-18(26)9-12-24(21)31-25)15-22(27-28)17-5-4-6-20(13-17)29-2/h4-14,23,25H,3,15H2,1-2H3 |
InChI Key |
ZGCRFNMTSNYNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)OC)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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